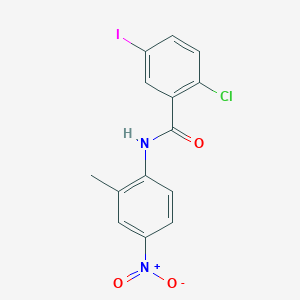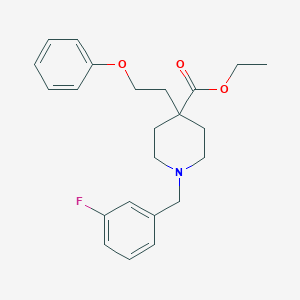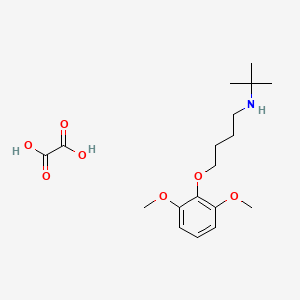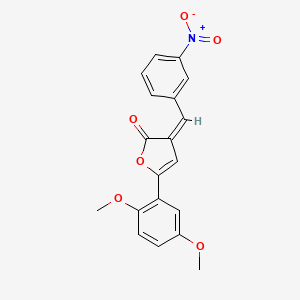![molecular formula C22H16Cl2N4O B4975089 N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B4975089.png)
N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide, commonly known as ML347, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. ML347 is a selective inhibitor of the enzyme N-myristoyltransferase 1 (NMT1), which has been implicated in a variety of cellular processes, including protein trafficking and signaling pathways.
作用機序
N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide is a cytosolic enzyme that catalyzes the co-translational myristoylation of a variety of proteins, including several important signaling proteins. Myristoylation is a lipid modification that is required for proper localization and activity of these proteins. ML347 inhibits N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide by binding to the enzyme's active site and preventing the transfer of myristic acid to its target proteins.
Biochemical and Physiological Effects:
Inhibition of N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide by ML347 has been shown to affect the localization and activity of several important signaling proteins, including AKT and ERK. ML347 has also been shown to inhibit cancer cell migration and invasion, as well as to regulate autophagy. However, the physiological effects of ML347 are still largely unknown, and further research is needed to fully understand its potential applications.
実験室実験の利点と制限
One of the main advantages of ML347 is its selectivity for N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide, which allows for the specific inhibition of this enzyme without affecting other cellular processes. However, ML347 has also been shown to have limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, the effects of ML347 on other cellular processes and pathways are still largely unknown, and further research is needed to fully understand its potential limitations.
将来の方向性
There are several potential future directions for research involving ML347. One area of interest is the role of N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide in cancer progression, and the potential use of ML347 as a therapeutic agent for cancer treatment. Another area of interest is the regulation of autophagy by N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide, and the potential use of ML347 in the treatment of autophagy-related diseases. Additionally, further research is needed to fully understand the physiological effects of ML347 and its potential applications in other cellular processes and pathways.
合成法
The synthesis of ML347 involves a multistep process that begins with the reaction of 2,6-dichloroaniline with 4-methylphthalic anhydride to form 4-(2,6-dichlorophenyl)-1,3-dioxoisoindoline-2-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 4-(4-aminophthalazin-1-yl)aniline to yield ML347.
科学的研究の応用
ML347 has been shown to be a potent and selective inhibitor of N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide, with an IC50 value of 30 nM. N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been implicated in a variety of cellular processes, including protein trafficking and signaling pathways, and its inhibition by ML347 has been shown to affect the localization and activity of several important signaling proteins, including AKT and ERK. ML347 has also been used to study the role of N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide in cancer cell migration and invasion, as well as in the regulation of autophagy.
特性
IUPAC Name |
N-(2,6-dichlorophenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O/c1-13-16-5-2-3-6-17(16)21(28-27-13)25-15-11-9-14(10-12-15)22(29)26-20-18(23)7-4-8-19(20)24/h2-12H,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUYLMOHGWIUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)C(=O)NC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichlorophenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate](/img/structure/B4975017.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B4975020.png)
![3-ethyl-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4975034.png)


![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4975047.png)
![3-(2-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B4975054.png)

![2-(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B4975072.png)
![N-cyclopropyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4975083.png)
![N-(2,6-difluoro-3-methylbenzyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4975085.png)
